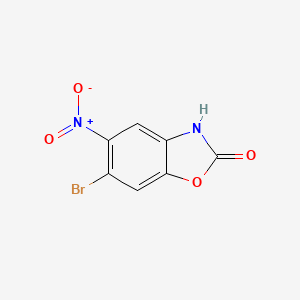

6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-nitro-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O4/c8-3-1-6-4(9-7(11)14-6)2-5(3)10(12)13/h1-2H,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJRACAEGLWOJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])Br)OC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 6 Bromo 5 Nitro 2,3 Dihydro 1,3 Benzoxazol 2 One

Reactivity of the Aromatic Ring under Electrophilic Conditions

Electrophilic aromatic substitution (SEAr) on the benzene (B151609) ring of 6-bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one is significantly influenced by the directing effects of the existing substituents. wikipedia.org The reactivity of an aromatic ring towards electrophiles is governed by the electron-donating or electron-withdrawing nature of its substituents. msu.edulibretexts.org

The key substituents on the aromatic ring of the target molecule are:

The Bromo Group (-Br): Halogens are generally deactivating yet ortho-, para-directing. libretexts.org This means they slow down the rate of electrophilic substitution compared to benzene but direct incoming electrophiles to the positions ortho and para to themselves.

The Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and is strongly deactivating. msu.edu It is a meta-director.

The Benzoxazolone Moiety: The oxygen and nitrogen atoms of the heterocyclic ring can influence the electron density of the aromatic portion. The amide nitrogen lone pair can be delocalized into the aromatic ring, which would be an activating, ortho-, para-directing effect. Conversely, the carbonyl group is electron-withdrawing.

In 6-bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one, the aromatic ring is heavily deactivated due to the presence of two electron-withdrawing groups, the bromo and nitro substituents. msu.edu This makes electrophilic aromatic substitution reactions challenging, often requiring harsh conditions. msu.edu The directing effects of the substituents are antagonistic. The bromo group at position 6 would direct incoming electrophiles to positions 4 and 7 (ortho and para, respectively, relative to the bromine), while the nitro group at position 5 would direct to position 7 (meta to the nitro group). The heterocyclic portion's influence must also be considered. Given the strong deactivating nature of the nitro group, further electrophilic substitution on this ring is generally difficult to achieve. msu.edu

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can be transformed into various other functionalities, most notably an amino group.

The selective reduction of the nitro group to a primary amine is a common and crucial transformation. This can be achieved while leaving the bromo substituent intact through various methods. Catalytic hydrogenation is a widely used technique. wikipedia.org

Commonly employed methods for the selective reduction of aromatic nitro compounds that are applicable to 6-bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide with hydrogen gas is a standard procedure. wikipedia.org It is often possible to selectively reduce a nitro group in the presence of a halogen. organic-chemistry.org

Metal/Acid Reduction: Historically, metals like iron, tin, or zinc in the presence of an acid have been used for nitro group reduction. wikipedia.org

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst can also be effective for this transformation and can be selective. ccspublishing.org.cnresearchgate.net

The product of this reaction is 5-amino-6-bromo-2,3-dihydro-1,3-benzoxazol-2-one. A practical synthesis of a related compound, 6-amino-1-hydroxy-2,1-benzoxaborolane, is achieved through nitration followed by hydrogenation, highlighting the industrial applicability of this transformation. acs.org

The resulting 5-amino-6-bromo-2,3-dihydro-1,3-benzoxazol-2-one, with its newly introduced amino group, is a valuable intermediate for further diversification. Aromatic amines are precursors to a wide array of chemical structures. For instance, in the synthesis of antidepressant compounds, substituted 2-aminobenzothiazoles are acylated to form bioactive molecules. nih.gov

Potential transformations of the amino group include:

Diazotization: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt is a versatile intermediate that can be substituted by a variety of nucleophiles in reactions such as the Sandmeyer reaction to introduce cyano, halo, or hydroxyl groups.

Amide Formation: The amino group can readily react with acyl chlorides or anhydrides to form amides. This is a common strategy to introduce new structural motifs and is seen in the synthesis of various biologically active compounds. nih.gov

Formation of Heterocyclic Rings: The amino group, in conjunction with the adjacent bromo substituent, can be a precursor for the formation of new fused heterocyclic rings.

Chemical Behavior of the Bromo Substituent

The bromo substituent on the aromatic ring serves as a useful handle for introducing molecular complexity, particularly through palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo substituent in 6-bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one makes it a suitable substrate for several such reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. tcichemicals.com This would allow for the introduction of a wide variety of aryl or vinyl groups at position 6 of the benzoxazolone ring. The synthesis of 2-amino-6-arylbenzothiazoles via Suzuki coupling of 2-amino-6-bromobenzothiazole (B93375) demonstrates the utility of this approach on a similar heterocyclic system. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This would enable the introduction of an alkenyl substituent at the 6-position. The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org

Stille Coupling: This reaction utilizes organotin compounds to couple with organic halides.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, providing a route to N-aryl products.

The efficiency of these reactions can be influenced by the electronic nature of the substrate. The presence of the electron-withdrawing nitro group may affect the oxidative addition step in the catalytic cycle of these cross-coupling reactions.

Aryl halides are generally unreactive towards nucleophilic substitution. However, the presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the halogen can activate the ring for nucleophilic aromatic substitution (SNAr). libretexts.org

In 6-bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one, the nitro group is positioned ortho to the bromo substituent. This arrangement strongly activates the carbon atom bearing the bromine towards nucleophilic attack. stackexchange.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon attached to the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge of this intermediate is delocalized onto the nitro group, which stabilizes it and facilitates the subsequent elimination of the bromide ion to yield the substituted product. libretexts.orgstackexchange.com A variety of nucleophiles, such as alkoxides, amines, and thiols, can potentially displace the bromide under these conditions.

Transformations at the Carbonyl (C-2) and Heterocyclic Nitrogen (N-3) Centers

The lactam functionality within the benzoxazolone ring system provides two primary centers for chemical modification: the carbonyl carbon (C-2) and the heterocyclic nitrogen (N-3).

The carbonyl group at the C-2 position is an electrophilic center, susceptible to attack by nucleophiles. However, its reactivity is somewhat attenuated due to the delocalization of the lone pair of electrons from the adjacent nitrogen atom into the carbonyl group, a characteristic feature of amides and lactams. The presence of the electron-withdrawing nitro and bromo substituents on the benzene ring is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzoxazolones.

Common reactions anticipated at the carbonyl group, based on the general reactivity of lactams and activated carbonyl compounds, include:

Hydrolysis: Under acidic or basic conditions, the lactam ring can undergo hydrolysis to yield the corresponding 2-aminophenol (B121084) derivative. For instance, related 5-halo-6-nitro-2-substituted benzoxazoles can be hydrolyzed to 2-amino-5-nitrophenol (B90527) derivatives. This process involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion at the carbonyl carbon, leading to the opening of the heterocyclic ring.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would yield 6-bromo-5-nitro-2,3-dihydro-1,3-benzoxazole.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds are expected to add to the carbonyl group. The initial addition would form a tetrahedral intermediate, which upon workup could lead to ring-opened products or other rearranged structures, depending on the reaction conditions and the stability of the intermediates.

| Reaction Type | Reagents and Conditions | Expected Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | 2-Amino-4-bromo-5-nitrophenol (B13689038) |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazole |

| Grignard Addition | 1. RMgX, Et₂O; 2. H₃O⁺ | Ring-opened or rearranged products |

The nitrogen atom (N-3) of the benzoxazolone ring is nucleophilic and can participate in various functionalization reactions. The acidity of the N-H proton is enhanced by the adjacent carbonyl group and the electron-withdrawing substituents on the aromatic ring, facilitating its deprotonation to form a nucleophilic anion.

Key transformations at the nitrogen center include:

N-Alkylation: In the presence of a base, the nitrogen atom can be readily alkylated using alkyl halides or other alkylating agents. The reaction proceeds via the formation of a benzoxazolone anion, which then acts as a nucleophile.

N-Acylation: Similar to alkylation, acylation at the nitrogen can be achieved using acyl halides or anhydrides in the presence of a base. This reaction leads to the formation of N-acyl-6-bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one derivatives.

Mannich Reaction: The N-H proton can participate in Mannich reactions with formaldehyde (B43269) and a primary or secondary amine, leading to the formation of N-aminomethyl derivatives.

| Reaction Type | Reagents and Conditions | Product Class |

| N-Alkylation | R-X, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) | N-Alkyl-6-bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-ones |

| N-Acylation | RCOCl or (RCO)₂O, Base (e.g., Pyridine (B92270), Et₃N) | N-Acyl-6-bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-ones |

| Mannich Reaction | CH₂O, R¹R²NH | N-((R¹R²)aminomethyl)-6-bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-ones |

Ring-Opening and Rearrangement Mechanisms

The strained five-membered heterocyclic ring of 6-bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one can undergo ring-opening under various conditions. The presence of the nitro group, which is a strong electron-withdrawing group, can activate the aromatic ring for nucleophilic aromatic substitution, potentially leading to complex reaction pathways.

Nucleophilic Ring-Opening: Strong nucleophiles can attack the carbonyl carbon, leading to the cleavage of the C-O or C-N bond and subsequent ring-opening. For example, treatment with strong bases like sodium hydroxide can lead to hydrolysis, as mentioned earlier. Other nucleophiles, such as amines or alkoxides, could also induce ring-opening to form substituted 2-aminophenol derivatives.

Smiles Rearrangement: While not directly reported for this specific molecule, related benzoxazole (B165842) structures can undergo the Smiles rearrangement. wiley-vch.dethermofisher.com This intramolecular nucleophilic aromatic substitution could potentially occur if a suitable side chain is attached to the nitrogen or oxygen atom of the ring system, especially given the activation provided by the nitro group. The general mechanism involves the attack of a nucleophile from the side chain onto the aromatic ring, leading to the displacement of the heteroatom and the formation of a new ring system. wiley-vch.dethermofisher.com

Generation and Chemical Behavior of Benzoxazolone Anions and Other Reactive Intermediates

The acidity of the N-H proton in 6-bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one allows for the ready formation of the corresponding benzoxazolone anion in the presence of a base. This anion is a key reactive intermediate in many of the functionalization reactions at the nitrogen center.

Generation of Benzoxazolone Anions: The anion can be generated using a variety of bases, with the choice of base depending on the desired reactivity. Common bases include alkali metal hydroxides, carbonates, hydrides, and alkoxides.

Chemical Behavior of Benzoxazolone Anions: The benzoxazolone anion is a potent nucleophile. The negative charge is delocalized over the N-C=O system. It readily reacts with a wide range of electrophiles, primarily at the nitrogen atom, leading to N-substituted products as described in section 3.4.2. Reactions with hard electrophiles will favor attack at the more electronegative oxygen atom, leading to O-substituted products, although N-substitution is generally more common.

Other potential reactive intermediates could be generated under specific conditions:

Radical Intermediates: Photochemical or radical-initiating conditions could lead to the formation of radical species. For instance, homolytic cleavage of the C-Br bond could generate an aryl radical, which could then participate in various radical-mediated transformations.

Nitrene Intermediates: Reduction of the nitro group can proceed through a nitroso intermediate, which upon further reduction and rearrangement could potentially lead to the formation of a highly reactive nitrene species. However, such transformations typically require specific reducing agents and conditions.

Spectroscopic and Structural Elucidation of 6 Bromo 5 Nitro 2,3 Dihydro 1,3 Benzoxazol 2 One and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 6-bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one, ¹H and ¹³C NMR, along with advanced 2D techniques, would provide a complete picture of its structure.

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the N-H proton. The powerful electron-withdrawing effects of the nitro (NO₂) and bromo (Br) groups, along with the benzoxazolone ring system, will significantly influence the chemical shifts of the aromatic protons, pushing them downfield.

Aromatic Protons: The proton at the C4 position is anticipated to appear as a singlet at a lower field (higher ppm) due to the deshielding effect of the adjacent nitro group. The proton at the C7 position is also expected to be a singlet, with its chemical shift influenced by the neighboring bromine atom and the heterocyclic ring.

N-H Proton: The proton attached to the nitrogen atom (N3) is expected to appear as a broad singlet. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H4 | ~8.0 - 8.4 | Singlet (s) |

| H7 | ~7.5 - 7.8 | Singlet (s) |

| N3-H | ~10.0 - 12.0 | Broad Singlet (br s) |

The ¹³C NMR spectrum should display seven distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are dictated by the local electronic environment.

Carbonyl Carbon (C2): This carbon will be the most deshielded, appearing at the lowest field (~150-155 ppm) due to the adjacent oxygen and nitrogen atoms.

Aromatic Carbons: The carbons directly attached to the electron-withdrawing nitro (C5) and bromo (C6) groups will have their resonances significantly affected. The carbons attached to the ring oxygen (C7a) and nitrogen (C3a) will also show characteristic downfield shifts. mdpi.comnih.gov The remaining carbons (C4, C7) will appear at chemical shifts typical for substituted benzene (B151609) rings.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | ~150 - 155 |

| C3a | ~128 - 132 |

| C4 | ~115 - 120 |

| C5 (C-NO₂) | ~142 - 146 |

| C6 (C-Br) | ~112 - 116 |

| C7 | ~110 - 114 |

| C7a | ~140 - 144 |

To unambiguously confirm the structure, 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this molecule, no cross-peaks would be expected between the H4 and H7 signals, confirming their isolated positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the ¹H signals for H4 and H7 to their corresponding ¹³C signals for C4 and C7.

The H4 proton showing correlations to the quaternary carbons C5, C6, and C7a.

The H7 proton showing correlations to the quaternary carbons C5, C3a, and C7a.

The N-H proton potentially showing correlations to C2, C3a, and C7a.

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis

IR spectroscopy identifies the functional groups within a molecule by their characteristic vibrational frequencies. vscht.cz The spectrum of 6-bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one is expected to be dominated by absorptions from the N-H, C=O, and NO₂ groups.

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration.

C=O Stretch: A strong, sharp absorption band characteristic of the cyclic carbamate (B1207046) (lactone) carbonyl group should appear around 1750-1780 cm⁻¹.

NO₂ Stretches: Aromatic nitro compounds display two distinct, strong absorption bands. blogspot.comorgchemboulder.comspectroscopyonline.com The asymmetric stretch is expected around 1500-1550 cm⁻¹, while the symmetric stretch should appear near 1330-1370 cm⁻¹. blogspot.comorgchemboulder.com

Aromatic C=C Stretches: Multiple bands of medium intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene ring.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3100 - 3300 | Medium |

| C=O (carbamate) | Stretch | 1750 - 1780 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| NO₂ | Asymmetric Stretch | 1500 - 1550 | Strong |

| NO₂ | Symmetric Stretch | 1330 - 1370 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, aiding in its structural identification.

The molecular formula for the title compound is C₇H₃BrN₂O₄. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion peak in the mass spectrum will appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity. youtube.com

Molecular Ion (M⁺): The calculated monoisotopic mass for C₇H₃⁷⁹BrN₂O₄ is approximately 273.93 g/mol . The spectrum would show this peak along with an M+2 peak at ~275.93 g/mol .

Fragmentation Patterns: Aromatic nitro compounds often exhibit characteristic fragmentation pathways. miamioh.edunih.gov Common fragmentation patterns for this molecule could include:

Loss of a nitro group (NO₂•, 46 Da).

Loss of nitric oxide (NO•, 30 Da), followed by the loss of carbon monoxide (CO, 28 Da).

Loss of a bromine radical (Br•, 79/81 Da).

Cleavage of the heterocyclic ring, potentially with the loss of carbon dioxide (CO₂, 44 Da).

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (for ⁷⁹Br) | Description |

| [M]⁺ | 273.9 | Molecular Ion |

| [M+2]⁺ | 275.9 | Isotopic Peak for ⁸¹Br |

| [M - NO₂]⁺ | 227.9 | Loss of nitro group |

| [M - Br]⁺ | 195.0 | Loss of bromine radical |

| [M - NO₂ - CO]⁺ | 199.9 | Subsequent loss of CO |

X-ray Crystallography for Definitive Solid-State Structure Determination

A search of the available literature indicates that the single-crystal X-ray structure of 6-bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one has not been reported. X-ray crystallography provides the most definitive structural information for a crystalline solid. scispace.com

Should a suitable single crystal of the compound be grown and analyzed, this technique would provide precise data on:

Molecular Geometry: Unambiguous confirmation of the connectivity and three-dimensional arrangement of atoms.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, revealing details about hybridization and bond order.

Planarity: Determination of the planarity of the benzoxazolone ring system.

Intermolecular Interactions: Identification of how molecules pack in the crystal lattice, including potential hydrogen bonding between the N-H donor and the carbonyl or nitro group oxygen acceptors of neighboring molecules, as well as possible π-π stacking interactions between the aromatic rings. nih.gov

Chiroptical Spectroscopies for Stereochemical Assignment (if applicable to derivatives)

The determination of the absolute configuration of chiral molecules is a critical aspect of chemical and pharmaceutical research. nih.govnih.gov Chiroptical spectroscopic methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful non-destructive techniques used to elucidate the three-dimensional arrangement of atoms in chiral molecules. creative-biostructure.com For synthetic derivatives of 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one that possess stereogenic centers, these methods would be indispensable for assigning their absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. kud.ac.in An ORD spectrum plots the specific rotation versus the wavelength. For a chiral derivative of 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one, the ORD curve would exhibit a phenomenon known as the Cotton effect in the region of an absorption band of a chromophore within the molecule. kud.ac.in The sign of the Cotton effect (positive or negative) can be correlated to the stereochemistry of the molecule.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. creative-biostructure.comjasco-global.com A CD spectrum is a plot of the difference in absorption (usually expressed as molar ellipticity) against the wavelength. CD bands correspond directly to the electronic transitions of the chromophores in the molecule. creative-biostructure.com The sign and intensity of the CD signals provide detailed information about the stereochemical environment of the chromophores. For chiral derivatives of 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one, the benzoxazolone core and any additional chromophores introduced during derivatization would give rise to characteristic CD spectra.

The application of these techniques would involve the following hypothetical steps:

Synthesis of Chiral Derivatives: Chiral centers could be introduced into the 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one scaffold through asymmetric synthesis or by derivatization with chiral auxiliaries.

Spectroscopic Measurement: The ORD and CD spectra of the purified enantiomers of the derivatives would be recorded.

Computational Modeling: To unambiguously assign the absolute configuration, the experimental spectra would be compared with theoretical spectra generated using quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.gov

Stereochemical Assignment: By matching the experimental and calculated spectra, the absolute configuration (R or S) of the chiral centers can be definitively assigned.

The following interactive table illustrates the type of data that would be generated in a hypothetical study on a pair of enantiomeric derivatives of 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one.

| Compound | Stereoisomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) |

| Derivative A | Enantiomer 1 | 280 | +15,000 |

| Derivative A | Enantiomer 1 | 320 | -10,000 |

| Derivative A | Enantiomer 2 | 280 | -15,000 |

| Derivative A | Enantiomer 2 | 320 | +10,000 |

This hypothetical data demonstrates the mirror-image relationship expected for the CD spectra of a pair of enantiomers, which is a hallmark of chiroptical measurements.

Computational and Theoretical Investigations of 6 Bromo 5 Nitro 2,3 Dihydro 1,3 Benzoxazol 2 One

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for understanding the molecule's stability, reactivity, and potential interaction with biological targets.

The presence of electron-withdrawing nitro (-NO2) and bromo (-Br) groups significantly influences the electronic properties of the benzoxazolone core. DFT calculations would likely show that the HOMO is localized primarily on the benzoxazolone ring system, while the LUMO is concentrated around the nitro group, indicating that this region is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, negative potential (red and yellow regions) would be expected around the oxygen atoms of the nitro and carbonyl groups, highlighting these as sites for electrophilic attack. researchgate.netresearchgate.netnih.gov Conversely, positive potential (blue regions) would be anticipated around the hydrogen atoms.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Substituted Benzoxazolone

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 4.2 D |

Note: The values in this table are illustrative and based on typical DFT calculations for similar nitroaromatic compounds.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions, providing detailed information about transition states, reaction intermediates, and activation energies. For 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one, these methods can be used to explore its synthetic pathways and potential metabolic transformations.

For instance, the synthesis of benzoxazolones often involves the cyclization of ortho-substituted anilines. Quantum chemical calculations can model the reaction pathway of such a cyclization, identifying the transition state and determining the activation energy. This information is valuable for optimizing reaction conditions to improve yield and selectivity. Furthermore, these calculations can shed light on the regioselectivity of further functionalization of the benzoxazolone ring.

Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction Step

| Reaction Step | Activation Energy (kcal/mol) |

| Ring Closure | 15.2 |

| Proton Transfer | 8.5 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations of reaction mechanisms.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Molecular Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful techniques for studying the conformational flexibility and intermolecular interactions of molecules. For 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one, these methods can predict the most stable three-dimensional structure and how it might interact with a biological target, such as an enzyme's active site.

Conformational analysis would reveal the preferred orientation of the nitro and bromo substituents relative to the benzoxazolone ring. While the core heterocyclic system is relatively rigid, some flexibility may exist, which can be explored through computational methods.

MD simulations can provide a dynamic picture of the molecule's behavior in a solvent or when bound to a protein. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and halogen bonds, that stabilize the ligand-protein complex. nih.govresearchgate.net The bromine atom in the molecule could potentially form halogen bonds, which are increasingly recognized as important in drug-receptor interactions. nih.gov

Table 3: Illustrative Intermolecular Interaction Energies from Molecular Dynamics Simulations

| Interaction Type | Average Energy (kcal/mol) |

| Hydrogen Bonding | -3.5 |

| Halogen Bonding | -1.8 |

| Van der Waals | -5.2 |

Note: The data presented are for illustrative purposes, representing typical interaction energies observed in MD simulations of ligand-protein complexes.

Prediction of Spectroscopic Data and Comparison with Experimental Values

Computational methods can accurately predict various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions are invaluable for structure elucidation and for the interpretation of experimental data.

For 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one, DFT calculations can predict the 1H and 13C NMR chemical shifts. nih.govgithub.iod-nb.info By comparing the predicted spectrum with the experimental one, the proposed structure can be confirmed. Similarly, the calculation of IR frequencies can help in assigning the vibrational modes observed in the experimental IR spectrum. Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the UV-Vis absorption spectrum. nih.gov

Table 4: Example of Predicted vs. Experimental 13C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |

| C=O | 154.1 | 153.8 |

| C-Br | 115.8 | 115.5 |

| C-NO2 | 140.2 | 140.0 |

Note: The values in this table are hypothetical and illustrate the typical agreement between predicted and experimental NMR data.

In Silico Screening and Design Principles for Novel Benzoxazolone Analogues

The computational tools discussed above can be integrated into a rational drug design workflow. In silico screening techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to design novel benzoxazolone analogues with improved biological activity. nih.govnih.gov

Molecular docking can be used to screen a virtual library of benzoxazolone derivatives against a specific protein target to identify compounds with the best predicted binding affinity. QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity, providing a predictive tool for designing more potent analogues. nih.govrsc.org

Design principles for novel analogues of 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one might include modifying the substituents on the aromatic ring to enhance binding affinity or to improve pharmacokinetic properties. For example, replacing the bromine atom with other halogens could modulate halogen bonding interactions, while altering the position or nature of the electron-withdrawing group could fine-tune the electronic properties of the molecule.

Table 5: Illustrative QSAR Model for a Series of Benzoxazolone Derivatives

| Descriptor | Coefficient |

| LogP | 0.45 |

| Molecular Weight | -0.12 |

| Dipole Moment | 0.28 |

Note: This table presents a hypothetical QSAR model to illustrate the relationship between molecular descriptors and biological activity.

Advanced Applications in Chemical Synthesis and Materials Science Non Biological Focus

Role as a Building Block in the Synthesis of Complex Molecules

The strategic placement of reactive functional groups—a bromine atom, a nitro group, and a lactam ring—on the 6-bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one scaffold makes it a valuable intermediate in the synthesis of more complex molecular architectures. The bromine atom is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, thereby enabling the construction of intricate molecular frameworks.

Furthermore, the nitro group can be readily reduced to an amino group, which can then participate in a plethora of chemical transformations, including diazotization, acylation, and condensation reactions. This versatility allows for the facile introduction of additional functional groups or the construction of new heterocyclic rings. The dihydro-benzoxazol-2-one core itself can be subjected to ring-opening reactions under specific conditions, providing access to ortho-aminophenol derivatives, which are important precursors in organic synthesis.

Precursors for Specialized Organic Reagents and Catalysts

The unique electronic and steric properties of 6-bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one and its derivatives make them promising candidates as precursors for the synthesis of specialized organic reagents and catalysts. For instance, the modification of this core structure can lead to the development of novel ligands for transition metal catalysis. The presence of multiple heteroatoms (nitrogen and oxygen) provides potential coordination sites for metal ions, and the steric bulk and electronic nature of the substituents can be fine-tuned to modulate the catalytic activity and selectivity of the resulting metal complexes.

Moreover, the inherent functionality of the molecule can be exploited to create organocatalysts. The amino group, obtained from the reduction of the nitro group, can serve as a key functional group in various organocatalytic transformations, such as Michael additions and aldol (B89426) reactions. The ability to introduce a variety of substituents via the bromine atom allows for the systematic modification of the catalyst structure to optimize its performance.

Integration into Polymer Chemistry and Material Science

The potential for incorporating 6-bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one into polymeric structures opens up avenues for the development of new materials with tailored properties. The reactive sites on the molecule, particularly the bromine and the amino group (after reduction), can serve as handles for polymerization reactions. For example, the bromo-substituted ring can participate in polycondensation or cross-coupling polymerization reactions to form conjugated polymers.

The resulting polymers could exhibit interesting thermal, mechanical, and electronic properties, depending on the nature of the co-monomers and the polymer architecture. The presence of the polar nitro and lactam functionalities can enhance intermolecular interactions, potentially leading to materials with improved thermal stability and specific solubility characteristics.

Exploration in Optoelectronic and Sensing Applications (e.g., chromophores, chemosensors)

Derivatives of 6-bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one hold promise for applications in the field of optoelectronics and chemical sensing. The benzoxazole (B165842) core is a known fluorophore, and its photophysical properties can be significantly influenced by the introduction of substituents on the benzene (B151609) ring. The electron-withdrawing nitro group and the halogen atom can modulate the energy levels of the molecule, affecting its absorption and emission spectra.

By strategically modifying the structure, it is possible to design novel chromophores and fluorophores with specific absorption and emission wavelengths. These tailored photophysical properties are highly desirable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and molecular sensors. For instance, the development of chemosensors based on this scaffold could involve designing molecules where the binding of a specific analyte induces a measurable change in the fluorescence or color of the compound. Benzoxazole-containing ligands have been shown to be effective in fluorescence chemosensing. mdpi.com

| Potential Application Area | Key Structural Feature | Anticipated Property/Function |

| Organic Light-Emitting Diodes (OLEDs) | Extended π-conjugation via C-C coupling at the bromine position | Tunable emission color, improved charge transport |

| Fluorescent Probes | Functionalization of the amino group (post-reduction) | Selective binding to analytes, fluorescence quenching or enhancement |

| Chemosensors | Modification of the benzoxazole core to create specific binding sites | High sensitivity and selectivity for target ions or molecules |

Development as Agrochemical Intermediates (generic, not specific products)

The benzoxazole and benzothiazole (B30560) ring systems are important scaffolds in the discovery of new agrochemicals, exhibiting a broad spectrum of biological activities including antibacterial, antiviral, and herbicidal properties. mdpi.com The functional group array of 6-bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one makes it a versatile intermediate for the synthesis of a variety of agrochemically relevant compounds.

The bromine atom can be displaced by various nucleophiles, and the nitro group can be transformed into other functionalities, allowing for the creation of a diverse library of compounds for biological screening. The dihydro-benzoxazol-2-one core can also be a key pharmacophore in certain classes of agrochemicals. While specific commercial products based on this exact intermediate may not be publicly disclosed, its chemical reactivity profile suggests its utility in the exploratory phase of agrochemical research and development.

Future Research Directions and Emerging Perspectives

Sustainable and Green Synthesis of Complex Benzoxazolone Scaffolds

A significant thrust in modern synthetic chemistry is the development of environmentally benign and efficient processes. For complex molecules like 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one, future research will likely pivot towards green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents. perkinelmer.com

Continuous flow chemistry is emerging as a powerful technology for the synthesis of pharmaceutical intermediates and active ingredients. acs.orgwiley.com Its adoption for the synthesis of benzoxazolone scaffolds offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. wiley.com Future research will likely focus on developing multi-step flow processes that integrate reaction and purification steps, thereby reducing the environmental footprint and manufacturing costs. perkinelmer.comwiley.com Life cycle assessment studies have already demonstrated the superiority of continuous flow technology in reducing carbon emissions and energy consumption for the synthesis of 2-aryl benzoxazoles. perkinelmer.com The application of this technology to the synthesis of 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one could lead to a more sustainable and efficient manufacturing process.

The development of catalyst-free and solvent-free reaction conditions represents a cornerstone of green chemistry. Several studies have reported the successful synthesis of benzoxazoles and related heterocycles under such conditions, often utilizing thermal activation or novel reagents. acs.orgnih.govamericanpharmaceuticalreview.com For instance, the use of a Brønsted acidic ionic liquid gel has been shown to be an efficient, recyclable heterogeneous catalyst for benzoxazole (B165842) synthesis in the absence of solvents. acs.orgamericanpharmaceuticalreview.com Similarly, magnetic nanocatalysts like Fe₃O₄@SiO₂-SO₃H have been employed for the solvent-free synthesis of 2-arylbenzoxazoles, offering the advantage of easy separation and reuse. nih.goveuropeanpharmaceuticalreview.com Future work could explore the adaptation of these methodologies for the synthesis of 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one, potentially leading to simpler, more economical, and environmentally friendly synthetic routes.

| Green Synthesis Approach | Key Advantages | Relevance to Benzoxazolones |

| Flow Chemistry | Enhanced safety, precise control, scalability, process intensification. acs.orgwiley.com | Potential for waste-minimized, automated, and multi-step synthesis of complex derivatives. perkinelmer.comamericanpharmaceuticalreview.com |

| Solvent-Free Synthesis | Reduced solvent waste, simplified work-up, lower environmental impact. acs.org | High-yield synthesis demonstrated for related benzoxazoles using recyclable catalysts. nih.govamericanpharmaceuticalreview.com |

| Heterogeneous Catalysis | Easy catalyst recovery and reuse, reduced contamination of products. acs.orgeuropeanpharmaceuticalreview.com | Fe₃O₄@SiO₂-based and ionic liquid gel catalysts have proven effective for benzoxazole formation. acs.orgnih.gov |

Asymmetric Synthesis and Enantioselective Functionalization

Chirality is a critical factor for the therapeutic effect of many pharmaceuticals containing the oxazolidinone moiety. researchgate.net Although 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one is achiral, the introduction of stereocenters through asymmetric synthesis or enantioselective functionalization of the benzoxazolone scaffold is a significant area for future exploration. This would grant access to novel, optically pure compounds with potentially unique biological activities.

Research into the asymmetric synthesis of related heterocycles, such as dihydrobenzoxazinones and dihydroquinoxalinones, has shown success through chemoenzymatic routes. acs.org For example, enantioselective fluorocyclization reactions have been developed to produce chiral fluorine-bearing benzooxazinones with high enantioselectivities. iastate.edu Furthermore, catalytic asymmetric reactions of vinyl and other activated benzoxazinones have become an efficient method for constructing a variety of chiral aza-heterocycles. nih.gov Future efforts could focus on developing chiral catalysts or biocatalysts for the enantioselective functionalization of the benzoxazolone core, for instance, through C-H functionalization at the C-3 position or by introducing chiral substituents. rsc.orgamericanpharmaceuticalreview.com

Exploration of Undiscovered Reactivity and Novel Transformations

The functional groups present in 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one—an aryl bromide, a nitro group, and a cyclic carbamate (B1207046) (oxazolone)—offer a rich platform for exploring novel chemical transformations.

Cross-Coupling Reactions: The aryl bromide at the C-6 position is a prime handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This would enable the introduction of a wide array of substituents, rapidly diversifying the scaffold for structure-activity relationship (SAR) studies. southampton.ac.uk

Nitro Group Manipulation: The nitro group at the C-5 position can be reduced to an amine, which can then serve as a key intermediate for further derivatization. This amino group could be acylated, alkylated, or converted into a diazonium salt, opening up another avenue for extensive functionalization.

Ring Transformations: The benzoxazolone ring itself can undergo various reactions. Nucleophilic attack could lead to ring-opening, providing access to substituted 2-aminophenol (B121084) derivatives. Exploring these transformations could lead to the discovery of novel scaffolds and compounds with unforeseen biological properties.

Advanced Characterization Techniques for In-situ Reaction Monitoring

A deeper understanding of reaction mechanisms, kinetics, and the identification of transient intermediates is crucial for process optimization and control. youtube.com The application of Process Analytical Technology (PAT) is becoming indispensable in pharmaceutical development and manufacturing. mt.comwikipedia.orglongdom.org Future research on the synthesis of 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one and its analogs will benefit immensely from the integration of advanced, in-situ characterization techniques.

Spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for real-time, in-line monitoring of chemical reactions. mt.comacs.orgresearchgate.net These techniques provide a "molecular fingerprint" of the reaction mixture, allowing for the tracking of reactant consumption, product formation, and the appearance of intermediates without the need for sampling. americanpharmaceuticalreview.comnih.govamericanpharmaceuticalreview.com For instance, coupling a flow reactor with inline IR and NMR spectroscopy can rapidly generate data to build process understanding. researchgate.net This approach enables the precise determination of reaction endpoints, optimizes reaction conditions, and ensures process robustness and safety, which is particularly important when dealing with potentially energetic nitro compounds or reactive intermediates. americanpharmaceuticalreview.com

| In-situ Monitoring Technique | Information Gained | Potential Application in Benzoxazolone Synthesis |

| FTIR Spectroscopy | Real-time concentration profiles of functional groups. americanpharmaceuticalreview.com | Monitoring the formation of the carbamate carbonyl and disappearance of starting materials. |

| Raman Spectroscopy | Molecular structure, polymorphism, crystallization. americanpharmaceuticalreview.comnih.gov | Tracking reaction progress, ensuring the correct polymorphic form of the final product. nih.gov |

| NMR Spectroscopy | Detailed structural information, identification of intermediates. acs.orgiastate.edu | Elucidating reaction mechanisms and kinetics, especially in complex reaction mixtures. wiley.comiastate.edu |

| Mass Spectrometry | Real-time feedback on molecular weights of species present. acs.org | Identifying products and byproducts directly from the reaction stream. |

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and materials science. rsc.orgstepscience.com These computational tools can analyze vast datasets to predict molecular properties, design novel compounds with desired characteristics, and even suggest optimal synthetic routes. mt.comnih.gov

For the benzoxazolone scaffold, AI and ML can be leveraged in several ways:

De Novo Design: Generative AI models can design novel benzoxazolone derivatives tailored to bind to a specific biological target with high affinity and selectivity. aps.org

Property Prediction: Machine learning models can predict the physicochemical properties, bioactivity, and potential toxicity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. rsc.org This accelerates the design-make-test-analyze (DMTA) cycle. nih.gov

Reaction Optimization: AI algorithms can analyze experimental data to predict reaction outcomes and suggest optimal conditions (e.g., temperature, catalyst, solvent), thereby accelerating process development and improving yields.

The integration of these in silico methods with automated synthesis platforms promises to significantly accelerate the discovery and development of new pharmacologically active agents based on the 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one scaffold. rsc.orgaps.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.